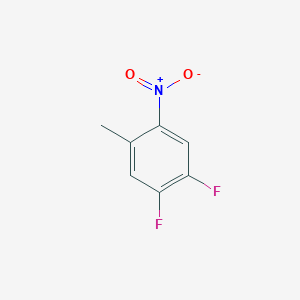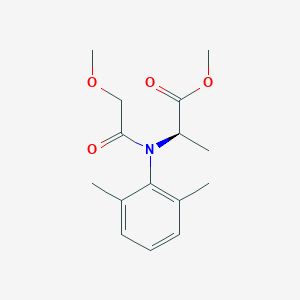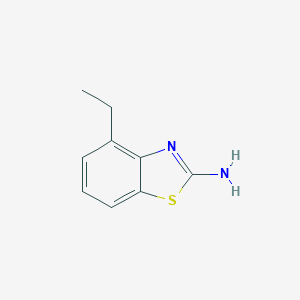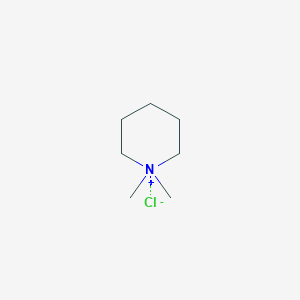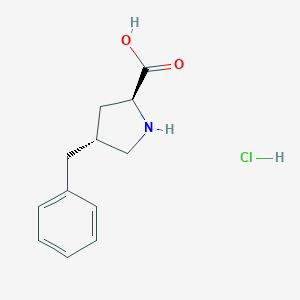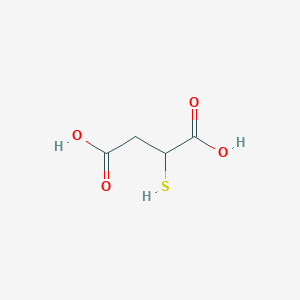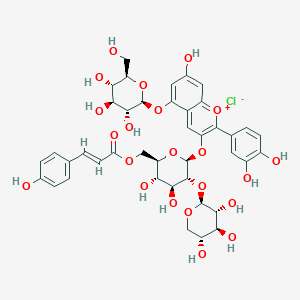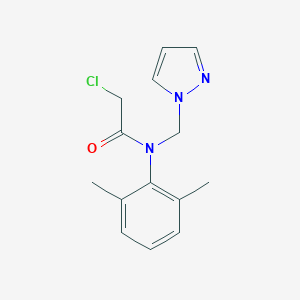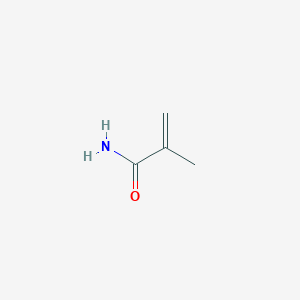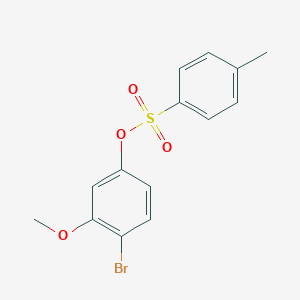
4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
Synthesis Analysis
In synthetic chemistry, this compound has been used to develop various novel molecules and compounds. Its derivatives have been synthesized and characterized, offering insights into their structures and properties. These derivatives serve as intermediates or final products in various chemical reactions, contributing to the development of new materials and substances with potential applications in different fields.Molecular Structure Analysis
The molecular weight of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate is 357.22 g/mol. The InChI Key is LIIDHYIODBKDJM-UHFFFAOYSA-N.Chemical Reactions Analysis
4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate is often used as a reagent in organic synthesis. It plays a significant role in the synthesis of photosensitizers with high singlet oxygen quantum yield, showcasing promising potential in cancer treatment through photodynamic therapy (PDT).Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitization
A significant application of derivatives of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate is in the field of photodynamic therapy (PDT). The compound has been utilized for synthesizing photosensitizers with high singlet oxygen quantum yield, showcasing promising potential in cancer treatment through PDT. The photosensitizers demonstrate valuable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Supramolecular Chemistry and Crystal Engineering
The compound plays a role in supramolecular chemistry, where noncovalent interactions like hydrogen bonds, halogen bonds, and π-π interactions are pivotal. Studies have examined the solid-state structures of various derivatives, highlighting the importance of these interactions in forming crystal structures and exploring the potential of these compounds in the design of new materials with specific properties (Andleeb et al., 2018).
Synthetic Chemistry
In synthetic chemistry, this compound has been used to develop various novel molecules and compounds. Its derivatives have been synthesized and characterized, offering insights into their structures and properties. These derivatives serve as intermediates or final products in various chemical reactions, contributing to the development of new materials and substances with potential applications in different fields (Pan et al., 2020).
Antioxidant and Anticancer Activities
Derivatives of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate have been explored for their biological activities, including antioxidant and anticancer properties. These compounds have demonstrated significant potential in inhibiting the growth of cancer cells and protecting against oxidative stress, indicating their possible use in the development of new therapeutic agents (Dong et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
(4-bromo-3-methoxyphenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO4S/c1-10-3-6-12(7-4-10)20(16,17)19-11-5-8-13(15)14(9-11)18-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIDHYIODBKDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472943 | |
| Record name | 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate | |
CAS RN |
137396-01-1 | |
| Record name | 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



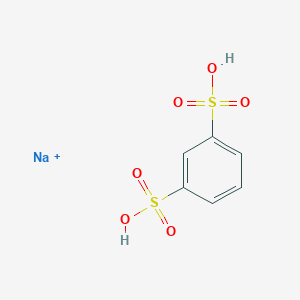
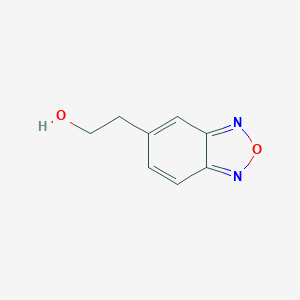
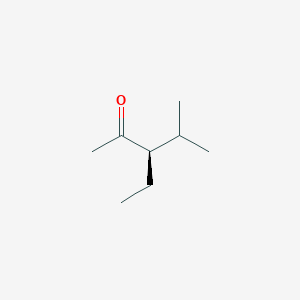
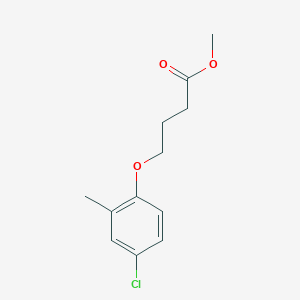
![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
